

Technical Support Center: Aprutumab Ixadotin Preclinical Development

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Compound of Interest		
Compound Name:	Aprutumab Ixadotin	
Cat. No.:	B12779818	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the antibody-drug conjugate (ADC) **Aprutumab Ixadotin** in preclinical models. The information is based on published preclinical and clinical data, highlighting the challenges encountered during its development and offering potential strategies for future research in similar ADCs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Aprutumab Ixadotin**?

Aprutumab Ixadotin is an antibody-drug conjugate (ADC) that targets the Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2][3] It consists of a fully human anti-FGFR2 monoclonal antibody, Aprutumab, conjugated to a novel auristatin W derivative payload via a non-cleavable linker.[4][5] Upon binding to FGFR2 on tumor cells, the ADC is internalized, and the cytotoxic payload is released, leading to cell death.[3][4] In preclinical studies, it demonstrated potent anti-tumor activity in FGFR2-positive cancer models.[4][5]

Q2: What were the key toxicities observed with **Aprutumab Ixadotin** in preclinical and clinical studies?

Preclinical studies in cynomolgus monkeys primarily indicated a risk of increased ALT and AST levels.[4][6] However, the first-in-human Phase I trial revealed a different and more severe toxicity profile at doses below the predicted therapeutic threshold.[4][7] The dose-limiting toxicities in humans included thrombocytopenia, proteinuria, and corneal epithelial microcysts.

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[7][8][9] Other significant adverse events were anemia and increased aspartate aminotransferase (AST).[7][8][9] Ocular toxicities such as blurred vision and dry eye were also reported.[10]

Q3: Why was there a discrepancy between preclinical and clinical toxicity findings?

The Phase I trial of **Aprutumab Ixadotin** was terminated early because the maximum tolerated dose (MTD) in humans (0.2 mg/kg) was found to be below the estimated minimum therapeutic dose predicted from preclinical studies.[4][6][7] The severe toxicities observed in humans were not fully anticipated by the preclinical animal models.[4] This highlights the limitations of traditional preclinical models in predicting the complex toxicities of novel ADCs in humans.[11] The unique combination of the anti-FGFR2 antibody and the novel auristatin W derivative payload may have contributed to the unexpected adverse events.[4][8]

Q4: What are general strategies to mitigate ADC toxicity that could be considered for future FGFR2-targeting ADCs?

While the development of **Aprutumab Ixadotin** was halted, general strategies to de-risk ADC development and mitigate toxicity can be applied to future drug candidates:

- Antibody Engineering: Modifying the antibody to fine-tune its affinity or using bispecific antibodies could improve tumor-specific targeting and reduce on-target, off-tumor toxicities.
 [11][12]
- Linker and Payload Modification: Investigating different linker technologies (e.g., cleavable vs. non-cleavable) and payloads with different mechanisms of action or potencies could alter the therapeutic index.[11][13] Utilizing hydrophilic linkers, such as those containing PEG, may improve ADC stability and reduce non-specific uptake.[13]
- Dose and Schedule Optimization: Exploring alternative dosing regimens, such as more frequent lower doses, could help manage toxicities while maintaining efficacy.
- Advanced Preclinical Models: Employing more predictive preclinical models, such as patientderived xenografts (PDXs) and humanized mouse models, may better recapitulate humanspecific toxicities.[11][14]



 Prophylactic Treatments: For predictable toxicities like ocular events, co-administration of prophylactic treatments such as steroid eye drops could be explored.[10]

Troubleshooting Guide

This guide addresses specific issues researchers might encounter when working with FGFR2-targeting ADCs, drawing lessons from the **Aprutumab Ixadotin** experience.

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Issue	Potential Cause	Troubleshooting/Monitoring Strategy
High levels of liver enzymes (ALT, AST) in animal models.	On-target, off-tumor toxicity in FGFR2-expressing normal tissues, or non-specific uptake of the ADC by the liver.	- Conduct thorough off-target liability assessments using in vitro assays with primary human cells Evaluate ADC biodistribution in animal models to determine accumulation in the liver and other organs.[13] - Consider engineering the Fc region of the antibody to reduce uptake by immune cells in the liver.
Thrombocytopenia (low platelet count) observed in preclinical studies.	The cytotoxic payload may be affecting megakaryocytes or platelets. This could be due to off-target uptake or release of the free payload into circulation.	 Monitor platelet counts regularly in animal studies Assess the in vitro cytotoxicity of the free payload on hematopoietic progenitor cells. Optimize the linker stability to minimize premature payload release.[11]
Signs of renal toxicity (e.g., proteinuria) in animal models.	Potential for on-target toxicity in the kidneys if FGFR2 is expressed, or ADC/metabolite accumulation and clearance issues.	- Conduct regular urinalysis and monitor serum creatinine and blood urea nitrogen (BUN) levels in animal models Perform histopathological examination of the kidneys at the end of the study Evaluate the expression of FGFR2 in the glomeruli and renal tubules of the preclinical species.
Ocular abnormalities (e.g., corneal clouding, discharge) in animal models.	Some ADC payloads are known to cause ocular toxicity. This may be due to secretion	- Conduct regular ophthalmological examinations in preclinical species,

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	into tears and uptake by corneal cells.	particularly in longer-term studies Consider co- administration of lubricating or steroid eye drops to mitigate local toxicity.[10]
	- Insufficient target expression	- Confirm high and homogeneous FGFR2 expression in the selected preclinical tumor models
Lack of efficacy at well-tolerated doses.	in the tumor model Poor ADC penetration into the tumor Inefficient internalization or payload release Development of drug resistance.	Evaluate ADC internalization rates in vitro Analyze the tumor microenvironment for factors that may impede ADC delivery Consider combination therapies to enhance efficacy.

Quantitative Data Summary

Table 1: Preclinical Efficacy of Aprutumab Ixadotin in Xenograft Models



Animal Model	Tumor Type	Dosing Schedule	Key Efficacy Outcome	Reference
NOD scid mice	SNU-16 (FGFR2- amplified gastric cancer)	5 mg/kg, i.v., once weekly	>90% tumor growth inhibition	[5]
NMRI nu/nu mice	MFM-223 (FGFR2- amplified breast cancer)	1 and 5 mg/kg, i.v., once	Marked decrease in tumor volume	[5]
NMRI nu/nu mice	NCI-H716 (FGFR2- overexpressing colorectal cancer)	7.5 mg/kg, i.v., once	Notable inhibition of tumor growth	[5]
PDX models	FGFR2-positive gastric and triple- negative breast cancer	Not specified	Dose-dependent tumor regression	[4]

Table 2: Preclinical vs. Clinical Dose and Toxicity Summary



Parameter	Preclinical Prediction (Cynomolgus Monkey)	Clinical Phase I Finding (Human)	Reference
Highest Non-Severely Toxic Dose	1.48 mg/kg (every 3 weeks)	-	[4][6]
Predicted Minimum Therapeutic Dose (for stable disease)	0.4 mg/kg	-	[4][6]
Maximum Tolerated Dose (MTD)	-	0.2 mg/kg (every 3 weeks)	[4][7]
Key Toxicities	Increased ALT and AST	Thrombocytopenia, Proteinuria, Corneal Epithelial Microcysts, Increased AST	[4][6][7]

Experimental Protocols

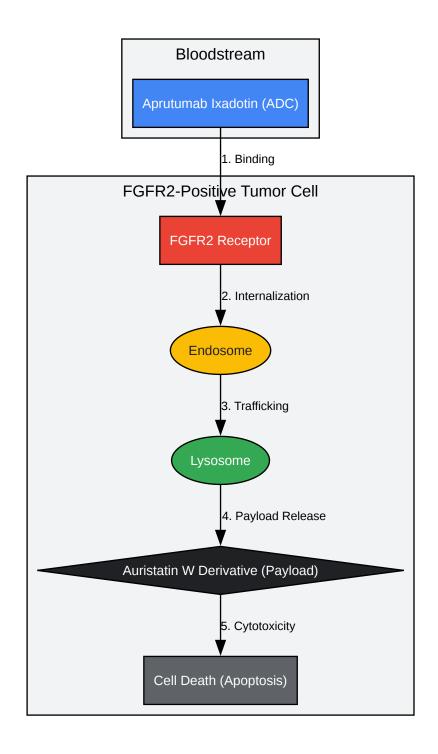
- 1. In Vitro Cytotoxicity Assay
- Objective: To determine the potency of **Aprutumab Ixadotin** in FGFR2-positive and FGFR2-negative cancer cell lines.
- Methodology:
 - Seed cancer cells (e.g., SNU-16 for FGFR2-positive, a suitable FGFR2-negative line as control) in 96-well plates and allow them to adhere overnight.
 - Prepare serial dilutions of Aprutumab Ixadotin and a non-targeting control ADC.
 - Remove the culture medium and add the ADC dilutions to the cells.
 - Incubate for a period of 72 to 120 hours.



- Assess cell viability using a colorimetric assay (e.g., MTS or MTT) or a luminescencebased assay (e.g., CellTiter-Glo®).
- Calculate the IC50 (the concentration of ADC that inhibits cell growth by 50%) for each cell line.
- 2. Xenograft Tumor Model Efficacy Study
- Objective: To evaluate the in vivo anti-tumor activity of **Aprutumab Ixadotin**.
- · Methodology:
 - Implant FGFR2-positive tumor cells (e.g., SNU-16) subcutaneously into the flank of immunocompromised mice (e.g., NOD scid or nude mice).[5]
 - Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
 - Randomize mice into treatment groups (e.g., vehicle control, Aprutumab Ixadotin at different dose levels, non-targeting control ADC).
 - Administer the treatment intravenously (i.v.) according to the desired schedule (e.g., once weekly).[5]
 - Measure tumor volume and body weight 2-3 times per week.
 - At the end of the study, or when tumors reach a predetermined size, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).

Visualizations

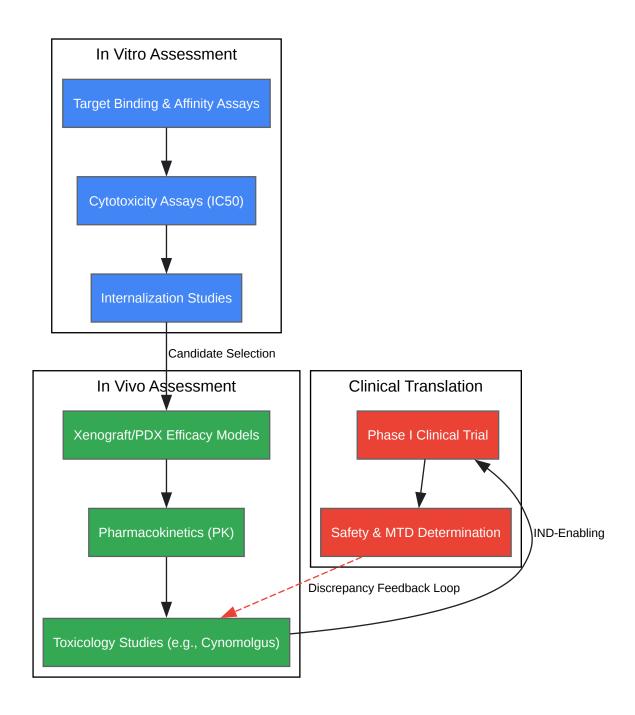




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Caption: Mechanism of Action of Aprutumab Ixadotin.

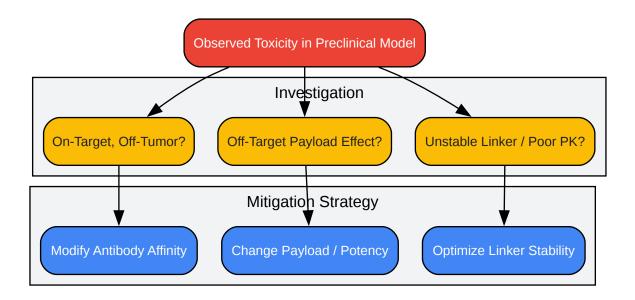




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Caption: Preclinical to Clinical Workflow for ADC Development.





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Caption: Logic for Investigating and Mitigating ADC Toxicity.

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